(2,4-Dimethylphenyl)(phenyl)methanol
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Overview
Description
(2,4-Dimethylphenyl)(phenyl)methanol is an organic compound with the molecular formula C15H16O. It is a type of benzyl alcohol where the benzyl group is substituted with two methyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Dimethylphenyl)(phenyl)methanol can be synthesized through the reduction of the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an ethanol solution at temperatures ranging from 45°C to 60°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: (2,4-Dimethylphenyl)(phenyl)methanone.
Reduction: (2,4-Dimethylphenyl)(phenyl)methane.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
(2,4-Dimethylphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) on the benzyl alcohol can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylphenyl)(phenyl)methanol
- (2,4-Dimethylphenyl)(phenyl)methanone
- (2,4-Dimethylphenyl)(phenyl)methane
Uniqueness
(2,4-Dimethylphenyl)(phenyl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of the hydroxyl group also adds to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBOEANKGYAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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